2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Description
The compound is an imidazole derivative, which is a class of organic compounds that contain an imidazole ring. Imidazole rings are five-membered planar rings, which have two non-adjacent nitrogen atoms. They are a part of many important biological molecules, including histidine and the histamine .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a sulfanyl group (-SH), and a phenyl group (C6H5-) attached to the nitrogen atom of the imidazole ring .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon atoms of the imidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Imidazole derivatives are generally stable compounds. They can form hydrogen bonds, which can affect their solubility and reactivity .Future Directions
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-12-4-7-14(8-5-12)23-17(26)11-27-19-18(24-20(2,3)25-19)13-6-9-15(21)16(22)10-13/h4-10H,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWHOKLUXVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(N=C2C3=CC(=C(C=C3)Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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